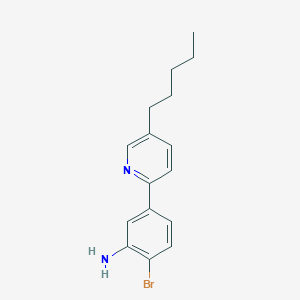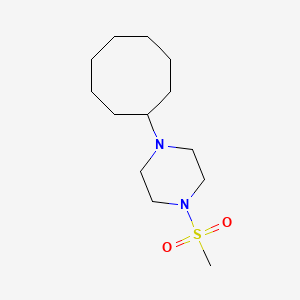
2-Bromo-5-(5-pentylpyridin-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(5-pentylpyridin-2-yl)aniline is an organic compound that belongs to the class of brominated anilines This compound is characterized by the presence of a bromine atom attached to the benzene ring and a pentyl-substituted pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(5-pentylpyridin-2-yl)aniline typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(5-pentylpyridin-2-yl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aniline group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures (50-80°C).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce nitroanilines or aminopyridines, respectively .
Aplicaciones Científicas De Investigación
2-Bromo-5-(5-pentylpyridin-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers .
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(5-pentylpyridin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The bromine atom and the aniline group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoaniline: A simpler analog with a bromine atom attached to the benzene ring and an amino group.
5-Bromo-2-methylpyridine: A pyridine derivative with a bromine atom and a methyl group.
2-(5-Bromopyridin-2-yl)aniline: A compound with a similar structure but different substitution pattern.
Uniqueness
2-Bromo-5-(5-pentylpyridin-2-yl)aniline is unique due to the presence of both a brominated aniline and a pentyl-substituted pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C16H19BrN2 |
|---|---|
Peso molecular |
319.24 g/mol |
Nombre IUPAC |
2-bromo-5-(5-pentylpyridin-2-yl)aniline |
InChI |
InChI=1S/C16H19BrN2/c1-2-3-4-5-12-6-9-16(19-11-12)13-7-8-14(17)15(18)10-13/h6-11H,2-5,18H2,1H3 |
Clave InChI |
GVDZJJSTSNIKEK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CN=C(C=C1)C2=CC(=C(C=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12490550.png)
![2-[(5-cyclohexyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B12490560.png)
![N-{[4-ethyl-5-({2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12490568.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B12490574.png)
![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B12490577.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12490581.png)
![2-[(2-cyanophenyl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate](/img/structure/B12490583.png)

![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12490594.png)
![3,3-Dimethyl-1-{[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one](/img/structure/B12490596.png)

![N-benzyl-2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12490608.png)
![2-amino-5,10-dioxo-4-(pyridin-4-yl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B12490613.png)
![6-Benzyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12490627.png)
